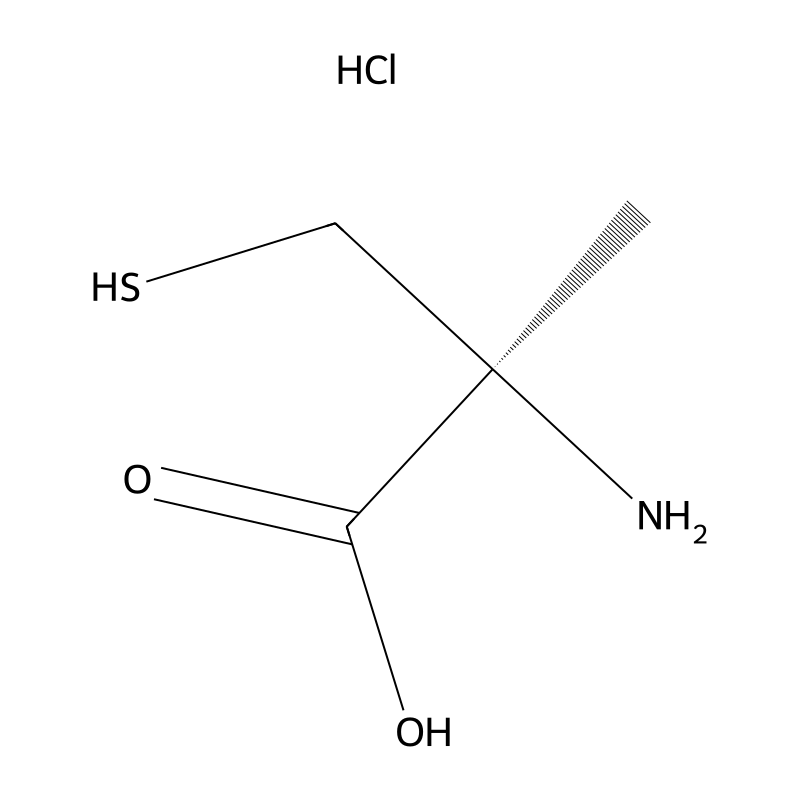(S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Protein Synthesis Studies
(S)-Cysteine is a naturally occurring amino acid essential for protein synthesis. Researchers can utilize (S)-cysteine hydrochloride as a labeled precursor to study protein dynamics and function. By incorporating isotopically labeled (S)-cysteine into proteins, scientists can track their metabolism, degradation, and interactions with other molecules using techniques like mass spectrometry .
Investigating Redox Biology
The thiol group in (S)-cysteine hydrochloride makes it a valuable tool for studying cellular redox biology. The thiol group readily participates in oxidation-reduction reactions, playing a crucial role in maintaining cellular redox balance. Researchers can employ (S)-cysteine to investigate the mechanisms of enzymes involved in redox reactions and the role of oxidative stress in various diseases .
Potential Applications in Material Science
The combination of functional groups in (S)-cysteine hydrochloride offers interesting possibilities for material science research. The amino and carboxyl groups can participate in bonding with other molecules, while the thiol group can contribute to metal binding properties. This unique structure makes (S)-cysteine hydrochloride a potential candidate for developing novel materials with specific functionalities, such as biosensors or drug delivery systems .








